N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide
Description
This compound features a trifluoromethanesulfonamide core linked to a 4-chlorobenzyl group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl-substituted ethylamine moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F6N3O2S/c17-12-3-1-10(2-4-12)9-27(30(28,29)16(22,23)24)6-5-25-14-13(18)7-11(8-26-14)15(19,20)21/h1-4,7-8H,5-6,9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVPYFKMIBQIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H13Cl2F6N3O2S
- Molecular Weight : 496.25 g/mol
- CAS Number : 338406-37-4
- Melting Point : 41-43°C
- Hazard Classification : Irritant (Xi) .
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl and chlorobenzyl groups enhance lipophilicity, allowing better cell membrane penetration, which is crucial for its pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines showed that the compound inhibits cell proliferation and induces apoptosis through the modulation of apoptotic pathways .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on kinases that are crucial for tumor growth and metastasis .
Case Studies
- In Vivo Studies : In murine models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of oncogenic signaling pathways .
- Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl2F6N3O2S |
| Molecular Weight | 496.25 g/mol |
| Melting Point | 41-43°C |
| CAS Number | 338406-37-4 |
| Anticancer Activity | Yes |
| Enzyme Inhibition | Yes |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several human tumor cell lines. For instance, the National Cancer Institute (NCI) evaluated its activity against a panel of approximately sixty cancer cell lines, revealing significant antitumor effects with mean GI50 values indicating effective potency .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antibiotic agent. Its mechanism of action may involve interference with bacterial protein synthesis or cell wall integrity .
Synthesis Pathways
The synthesis of N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide typically involves multi-step reactions starting from readily available precursors. The methods employed often include nucleophilic substitution reactions and coupling reactions that leverage the trifluoromethyl group’s unique reactivity to enhance biological activity .
Case Study: Anticancer Evaluation
A detailed evaluation was conducted using NCI protocols where the compound was tested against various cancer cell lines. The results showed a high level of antimitotic activity, indicating its potential as a lead compound for developing new anticancer drugs .
Case Study: Antimicrobial Testing
In another study, the compound was subjected to antimicrobial susceptibility testing against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of specific strains, suggesting its application in treating bacterial infections .
Drug Development
Given its promising biological activities, future research should focus on optimizing the chemical structure to enhance efficacy and reduce toxicity. This includes exploring different substituents on the pyridine ring or modifying the sulfonamide moiety to improve pharmacokinetic properties.
Broader Applications
Beyond cancer and antimicrobial applications, there is potential for this compound in other therapeutic areas such as anti-inflammatory or antiviral drug development, warranting further investigation into its mechanism of action and broader biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Key Similarities: Both compounds contain a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and chlorinated aromatic rings. Functional Differences: Fluazuron is a benzoylurea insect growth regulator (inhibits chitin synthesis), whereas the target compound’s trifluoromethanesulfonamide group may confer distinct binding interactions (e.g., sulfonamide-enzyme inhibition).
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Comparison: Shares a chlorophenyl group but lacks the pyridinyl and trifluoromethanesulfonamide moieties. Activity: Diflubenzuron targets insect larvae, indicating that chlorophenyl groups are critical for insecticidal activity. The target compound’s additional pyridinyl and sulfonamide groups may enhance specificity or solubility .
Sulfonamide-Based Analogues
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structural Overlap : Both compounds incorporate a pyridinyl group and a trifluoromethylbenzenesulfonamide.
- Synthetic Pathway : Synthesized via sulfonylation of pyridinamine derivatives, suggesting shared synthetic challenges (e.g., regioselectivity in pyridine functionalization) .
- Hypothesized Activity : The trifluoromethyl group in 17d likely enhances metabolic stability and hydrophobic interactions, a trait the target compound may exploit .
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide (CAS 478063-70-6)
- Key Differences : This acetamide derivative lacks the sulfonamide group but shares the 3-chloro-5-(trifluoromethyl)pyridinyl and 4-chlorobenzyl motifs.
- Implications : The acetamide’s simpler structure may reduce synthetic complexity but limit binding affinity compared to the target compound’s sulfonamide, which can engage in stronger hydrogen bonding .
Physicochemical and Pharmacokinetic Comparisons
While direct data for the target compound are unavailable, inferences can be drawn from structural trends:
- Metabolic Stability : Sulfonamides generally exhibit slower metabolic degradation than acetamides, suggesting prolonged activity for the target compound compared to CAS 478063-70-6 .
Methodological Considerations in Similarity Analysis
As noted in , structural similarity metrics (e.g., Tanimoto coefficients) underpin virtual screening. The target compound’s unique combination of sulfonamide, pyridinyl, and chlorobenzyl groups may yield low similarity scores with simpler analogs like diflubenzuron but higher overlap with fluazuron. Pharmacophore modeling could further elucidate shared interaction features (e.g., halogen bonding, hydrophobic pockets) .
Q & A
Q. Q1: What are the key challenges in synthesizing N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonamide formation. Key challenges include:
- Byproduct formation : Competing reactions (e.g., over-alkylation) may occur due to reactive intermediates. Use of controlled stoichiometry and low temperatures (0–5°C) minimizes side reactions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) resolves impurities. Confirmation via H/C NMR ensures structural fidelity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for sulfonylation steps to avoid hydrolysis .
Q. Q2: How is the structural integrity of this compound validated, and what analytical techniques are essential?
Methodological Answer:
- Spectroscopic validation :
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the pyridinylaminoethyl moiety .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
- Core modifications : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) to assess impact on target binding.
- Assay selection :
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or ion channels .
Q. Q4: How should conflicting data from biological assays and computational predictions be resolved?
Methodological Answer:
- Data triangulation : Cross-validate results using orthogonal methods. For example, if docking suggests high affinity but in vitro assays show weak activity:
- Meta-analysis : Compare with structurally analogous compounds (e.g., agrochemical fluazuron, which shares a trifluoromethylpyridinyl motif) to identify trends .
Q. Q5: What strategies mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify hydrolytic (e.g., sulfonamide cleavage) or oxidative pathways (e.g., pyridinyl ring oxidation) .
- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer formulations (pH 6.5–7.5) to prevent metal-catalyzed degradation .
Experimental Design & Data Analysis
Q. Q6: How can reaction intermediates be isolated and characterized during scale-up synthesis?
Methodological Answer:
- Intermediate trapping : Use quenching agents (e.g., aqueous NaHCO) to stabilize reactive species like iminium ions.
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates. Confirm purity via thin-layer chromatography (TLC, R 0.3–0.5) .
- In-situ monitoring : ReactIR tracks reaction progress by identifying carbonyl (1700–1750 cm) and amine (3300–3500 cm) peaks .
Q. Q7: What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC and Hill slope using software like GraphPad Prism .
- Error handling : Apply Grubbs’ test to exclude outliers (α = 0.05) and report 95% confidence intervals for IC values .
Advanced Characterization
Q. Q8: How can the electronic effects of the trifluoromethyl group be investigated experimentally?
Methodological Answer:
- Spectroscopic probes :
- F NMR : Chemical shift anisotropy reveals electron-withdrawing effects on the pyridinyl ring .
- X-ray photoelectron spectroscopy (XPS) : Binding energy of fluorine (689–692 eV) correlates with substituent electronegativity .
- Computational analysis : Density functional theory (DFT) calculates partial charges (e.g., Mulliken charges) to quantify inductive effects .
Comparative Studies
Q. Q9: How does this compound compare to structurally related agrochemicals like fluazuron or diflubenzuron?
Methodological Answer:
- Functional group analysis : Fluazuron contains a benzamide backbone, while this compound features a sulfonamide linker. The latter’s higher polarity may enhance water solubility (logP ~2.8 vs. fluazuron’s logP ~4.1) .
- Biological efficacy : Test insecticidal activity in Spodoptera frugiperda larvae; compare LC values via probit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
